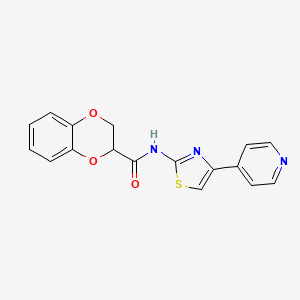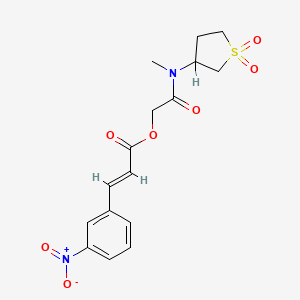
Cinpa1
説明
この化合物は、約70ナノモルのIC50でCAR媒介転写を阻害する能力により、大きな注目を集めています 。CINPA 1は主に、薬物代謝とクリアランスに関与する核受容体であるCARの機能を研究する研究に使用されます。
科学的研究の応用
CINPA 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the function of CAR and its role in drug metabolism.
Biology: Helps in understanding the regulation of genes involved in xenobiotic metabolism.
Medicine: Potential therapeutic applications in modulating drug metabolism and resistance.
Industry: Used in the development of new drugs and in the study of drug-drug interactions.
作用機序
CINPA 1は、構成的アンドロスタン受容体のリガンド結合ドメインに結合することによって効果を発揮します。この結合は、CARとそのコアクチベーター間の相互作用を阻害し、それによってCAR媒介転写を減少させます。 CARの阻害は、薬物代謝に関与する遺伝子の発現に影響を与え、薬物クリアランスと耐性の変化につながります .
6. 類似の化合物との比較
CINPA 1は、プレグナンX受容体(PXR)、ファルネソイドX受容体(FXR)、肝X受容体(LXR)、ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)、レチノイドX受容体(RXR)などの他の核受容体よりも、構成的アンドロスタン受容体に対して高い選択性を示すという点で独特です。類似の化合物には以下のようなものがあります。
PK11195: 末梢ベンゾジアゼピン受容体のリガンド。
リファンピシン: プレグナンX受容体活性化剤としても作用する抗生物質。
クロトリマゾール: CINPA 1と比較して選択性が低いですが、CARを阻害できる抗真菌剤.
準備方法
合成経路と反応条件: CINPA 1の合成には、いくつかの重要なステップが含まれます。
ジベンゾアゼピンコアの形成: ジベンゾアゼピンコアは、芳香族化合物を含む一連の環化反応によって合成されます。
ジエチルアミノアセチル基の導入: このステップでは、ジベンゾアゼピンコアを塩基性条件下でジエチルアミノアセチルクロリドでアシル化します。
工業生産方法: CINPA 1の具体的な工業生産方法は広く文書化されていませんが、合成は通常、最終生成物を精製するために、還流、蒸留、クロマトグラフィーなどの標準的な有機合成技術を使用します .
反応の種類:
酸化: CINPA 1は、特に窒素原子で酸化反応を起こし、N-オキシドを形成します。
還元: この化合物は、カルボニル基で還元されて対応するアルコールを形成できます。
置換: CINPA 1は、特にカルバメート基で求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 過酸化水素や過酸などの試薬を穏やかな条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: アミンやチオールなどの求核試薬を塩基性条件下で使用します。
主要な生成物:
酸化: N-オキシドの形成。
還元: アルコールの形成。
置換: 置換カルバメートの形成.
4. 科学研究への応用
CINPA 1は、科学研究において幅広い用途があります。
化学: CARの機能とその薬物代謝における役割を研究するためのツールとして使用されます。
生物学: 異物代謝に関与する遺伝子の調節の理解に役立ちます。
医学: 薬物代謝と耐性を調節する可能性のある治療用途。
類似化合物との比較
CINPA 1 is unique in its high selectivity for the constitutive androstane receptor over other nuclear receptors such as the pregnane X receptor (PXR), farnesoid X receptor (FXR), liver X receptor (LXR), peroxisome proliferator-activated receptor gamma (PPARγ), and retinoid X receptor (RXR). Similar compounds include:
PK11195: A ligand for the peripheral benzodiazepine receptor.
Rifampicin: An antibiotic that also acts as a pregnane X receptor activator.
Clotrimazole: An antifungal agent that can inhibit CAR but with less selectivity compared to CINPA 1.
特性
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



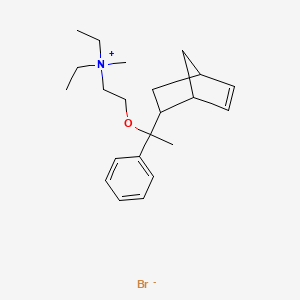

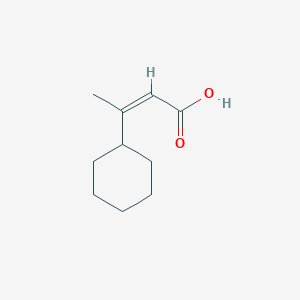
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)
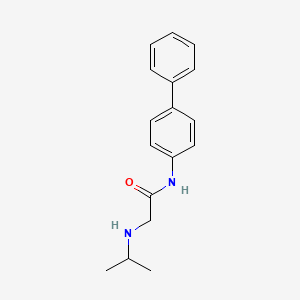
![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)
